N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a substituted benzoyl chloride under acidic conditions . The resulting benzothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group . Finally, the nitrobenzothiazole is reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance yield and reduce reaction times . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents in anhydrous solvents.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted benzothiazole derivatives.
Coupling: Formation of more complex aromatic compounds.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory: It has shown promise in reducing inflammation in preclinical studies.
Biological Studies: Used as a probe in biological studies to understand the interaction of benzothiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and inflammation . For example, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
- N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to other halogenated derivatives . The nitro group also contributes to its reactivity and potential for further functionalization .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-7-2-8-17-18(16)23-20(29-17)24(12-13-4-3-9-22-11-13)19(26)14-5-1-6-15(10-14)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFUVMWVWCYYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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